molecular formula C8H15NO2 B13080625 Cyclopropyl(1,4-dioxan-2-yl)methanamine

Cyclopropyl(1,4-dioxan-2-yl)methanamine

Cat. No.: B13080625
M. Wt: 157.21 g/mol
InChI Key: CMGDXLIPLTXFAJ-UHFFFAOYSA-N
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Description

Cyclopropyl(1,4-dioxan-2-yl)methanamine is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a cyclopropyl group and a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1,4-dioxan-2-yl)methanamine typically involves the reaction of cyclopropylamine with 1,4-dioxane derivatives. One common method includes the use of cyclopropylamine and 1,4-dioxane-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,4-dioxan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amine derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Cyclopropyl(1,4-dioxan-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,4-dioxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl and dioxane moieties contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(1,4-dioxan-2-yl)methanamine is unique due to the combination of the cyclopropyl group and the 1,4-dioxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

cyclopropyl(1,4-dioxan-2-yl)methanamine

InChI

InChI=1S/C8H15NO2/c9-8(6-1-2-6)7-5-10-3-4-11-7/h6-8H,1-5,9H2

InChI Key

CMGDXLIPLTXFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2COCCO2)N

Origin of Product

United States

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